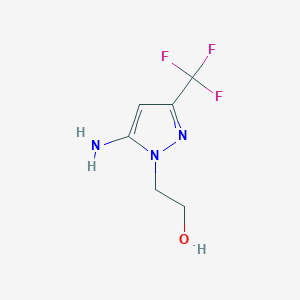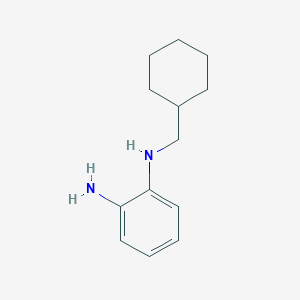
1-N-(环己基甲基)苯-1,2-二胺
描述
1-N-(cyclohexylmethyl)benzene-1,2-diamine (CHMBDA) is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It has gained widespread attention in the field of chemistry and materials science.
Synthesis Analysis
The synthesis of 4-Benzyloxy-N-[2-(cyclohexylmethylamino)phenyl]benzamide, a derivative of CHMBDA, was reported to have a yield of 80% . The reaction was carried out with 1-hydroxy-7-aza-benzotriazole, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and triethylamine in N,N-dimethyl-formamide at 0 - 20℃ for 15 hours .科学研究应用
催化应用
市售的 1,2-二胺作为金属催化的未活化烷基亲电试剂在室温下交叉偶联的有效配体,证明了此类二胺在温和条件下促进困难化学反应的效用 (斋藤 & 傅,2007)。这突出了 1,2-二胺衍生物在提高铃木反应效率中的作用,铃木反应是形成碳-碳键的关键方法。
传感器开发
基于环己烷-1,2-二胺的双联萘大环及其类似物对对映异构酸表现出高度的对映选择性荧光响应,证明了它们作为对映选择性荧光传感器识别对映异构物质的潜力 (李等人,2007)。此应用在分析化学中尤为相关,其中对映异构化合物的选择性检测至关重要。
材料合成
1,4-二胺衍生物,包括类似于“1-N-(环己基甲基)苯-1,2-二胺”的衍生物,已用于合成和表征 [(1,4-二胺)二氯] 铂 (II) 化合物,显示了对其生物活性的初步研究 (de Mier-Vinué 等人,2005)。这些化合物是顺铂的类似物,顺铂是一种广泛使用的化疗剂,表明在医学研究和药物开发中具有潜力。
光物理性质
对聚(苯乙炔)模型 1,4-双(苯乙炔基)苯的研究表明,这些材料在环己烷溶液中不会聚集,从第一激发单重态的最低振动能级发射,没有聚集的证据 (比比等人,2002)。这项研究有助于我们了解有机化合物的な物理行为,这对于光电应用材料的开发非常重要。
氢化过程
对苯的氢化研究突出了纳米颗粒形状对选择性的影响,某些 Pt 纳米颗粒有利于环己烷在环己烯上的形成 (布拉特利等人,2007)。这项研究与催化领域相关,尤其是在设计特定化学转化的催化剂方面。
属性
IUPAC Name |
2-N-(cyclohexylmethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICQMOBGRQIYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(cyclohexylmethyl)benzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)
![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)

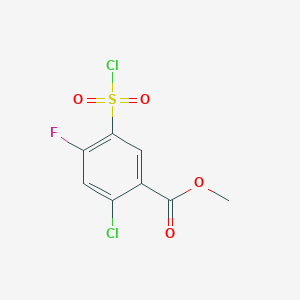
![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)
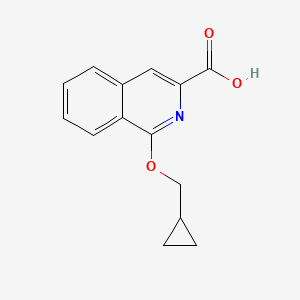
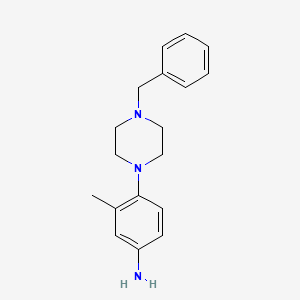
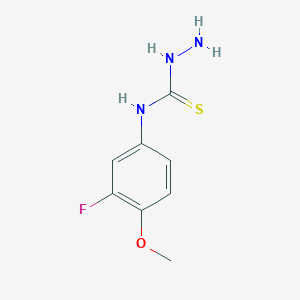


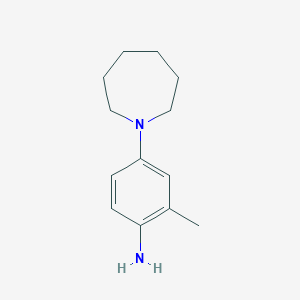
![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)
